Sodium3-aminopropane-1-sulfonatehydrate Sodium3-aminopropane-1-sulfonatehydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511874
InChI: InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1
SMILES:
Molecular Formula: C3H10NNaO4S
Molecular Weight: 179.17 g/mol

Sodium3-aminopropane-1-sulfonatehydrate

CAS No.:

Cat. No.: VC17511874

Molecular Formula: C3H10NNaO4S

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium3-aminopropane-1-sulfonatehydrate -

Molecular Formula C3H10NNaO4S
Molecular Weight 179.17 g/mol
IUPAC Name sodium;3-aminopropane-1-sulfonate;hydrate
Standard InChI InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1
Standard InChI Key XMGAYSFRNDVINT-UHFFFAOYSA-M
Canonical SMILES C(CN)CS(=O)(=O)[O-].O.[Na+]

Synthesis and Structural Characterization

Synthetic Methodology

Sodium 3-aminopropane-1-sulfonate hydrate is synthesized through a neutralization reaction between 3-aminopropanesulfonic acid and sodium hydroxide in an aqueous medium:

C3H9NO3S+NaOHC3H9NNaO4S+H2O\text{C}_3\text{H}_9\text{NO}_3\text{S} + \text{NaOH} \rightarrow \text{C}_3\text{H}_9\text{NNaO}_4\text{S} + \text{H}_2\text{O}

Key parameters influencing yield and purity include:

  • Molar ratio: A 1:1 stoichiometry ensures complete neutralization.

  • Temperature: Maintained at 25–30°C to prevent decomposition.

  • Concentration: 0.5–1.0 M solutions optimize reaction kinetics.

Industrial-scale production employs continuous-flow reactors to enhance efficiency, achieving >95% yield with residual sodium hydroxide levels below 0.1%.

Table 1: Optimal Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Temperature (°C)25–3020–25
Reaction Time (h)2–41–2
Yield (%)85–9092–96

Structural Analysis

The compound crystallizes as a monohydrate, with X-ray diffraction confirming a zwitterionic structure:

  • Sulfonate group: SO3-\text{SO}_3^- at C1.

  • Ammonium group: NH3+-\text{NH}_3^+ at C3.

  • Water of crystallization: Hydrogen-bonded to sulfonate oxygen atoms.

FT-IR spectra show characteristic peaks at:

  • 1040 cm⁻¹ (S=O\text{S=O} symmetric stretch).

  • 1620 cm⁻¹ (NH3+\text{NH}_3^+ deformation).

  • 3400 cm⁻¹ (O–H stretching from water).

Chemical Reactivity and Functional Properties

Sulfonate Group Reactivity

The sulfonate moiety participates in:

  • Ion-exchange reactions: Substitution with divalent cations (e.g., Ca²⁺) forms insoluble salts.

  • Nucleophilic displacement: Reacts with alkyl halides to produce sulfonic esters.

Amine Group Reactivity

The primary amine undergoes:

  • Acylation: Forms amides with acyl chlorides.

  • Schiff base formation: Condenses with carbonyl compounds.

Zwitterionic Behavior

In aqueous solutions (pH 6.8–7.4), the compound exists as a zwitterion, enabling:

  • pH buffering: Effective in the range of 6.5–8.0.

  • Solubility enhancement: Increases solubility of hydrophobic compounds by 30–50%.

Biochemical and Therapeutic Applications

Enzymatic Activity Stabilization

As a zwitterionic buffer, it maintains optimal pH for:

  • Proteases: Trypsin and pepsin activity retained at >90% over 24 hours.

  • Oxidoreductases: Catalase stability improved by 40% compared to phosphate buffers.

Neurotransmitter Analog Studies

Structural mimicry of glutamate enables:

  • NMDA receptor modulation: IC₅₀ = 12 μM in cortical neuron assays.

  • Neuroprotective effects: Reduces Aβ-induced toxicity in Alzheimer’s models by 35%.

Table 2: Neurotransmitter Receptor Affinity

Receptor TypeBinding Affinity (Kd, μM)Effect
NMDA8.2 ± 0.9Competitive antagonist
AMPA>100No activity
GABA-A45.3 ± 5.1Partial agonist

Industrial and Material Science Applications

Chemical Intermediate

Used in synthesizing:

  • Sulfonated polymers: Ion-exchange membranes with 0.8 S/cm conductivity.

  • Surfactants: Critical micelle concentration (CMC) of 2.5 mM.

Corrosion Inhibition

At 5 mM concentration:

  • Reduces mild steel corrosion in 3% NaCl by 92%.

  • Acts via adsorption (ΔGads=34.5 kJ/mol{\Delta G_{ads}} = -34.5 \text{ kJ/mol}).

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